An In-depth Technical Guide on the Core Chemical Properties of 3-Bromo-2-oxobornane-8-sulphonic Acid
An In-depth Technical Guide on the Core Chemical Properties of 3-Bromo-2-oxobornane-8-sulphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-oxobornane-8-sulphonic acid, a derivative of camphor, is a chiral compound of significant interest in the field of stereochemistry and pharmaceutical development. Its primary application lies in its use as a chiral resolving agent, facilitating the separation of enantiomers from racemic mixtures, a critical step in the synthesis of enantiomerically pure drugs. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols for its synthesis and purification, and its mechanism of action in chiral resolution.
Chemical and Physical Properties
3-Bromo-2-oxobornane-8-sulphonic acid is typically a solid at room temperature. Its properties, along with those of its more commonly used ammonium salt, are summarized below.
| Property | 3-Bromo-2-oxobornane-8-sulphonic acid | (+)-3-Bromocamphor-8-sulfonic acid ammonium salt |
| Molecular Formula | C₁₀H₁₅BrO₄S | C₁₀H₁₈BrNO₄S |
| Molecular Weight | 311.19 g/mol | 328.22 g/mol |
| Appearance | Off-white to pale beige solid[1] | White, slightly yellow or orange crystalline powder[2] |
| Melting Point | >96 °C (decomposes)[1] | 284 °C (decomposes)[3] |
| Solubility | Slightly soluble in methanol and water[1] | Soluble in water[3] |
| Optical Rotation | Not specified | [α]²⁵/D +84.5° (c=4 in H₂O)[3] |
| pKa | 1.53 ± 0.50 (Predicted)[1] | Not applicable |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere[1] | Room temperature[2] |
Experimental Protocols
Synthesis of 3-Bromo-2-oxobornane-8-sulphonic acid
Step 1: Sulfonation of Camphor to Camphorsulfonic Acid
A general procedure for the sulfonation of camphor involves reacting it with concentrated sulfuric acid in the presence of acetic anhydride.[4]
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Materials: D,L-camphor, concentrated sulfuric acid, acetic anhydride, ether.
-
Procedure:
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In a three-necked flask equipped with a stirrer and dropping funnel, cool concentrated sulfuric acid.
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Slowly add acetic anhydride while maintaining a low temperature.
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Add powdered D,L-camphor to the mixture and stir until dissolved.
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Allow the mixture to stand for an extended period (e.g., 36 hours) to allow for crystallization of the camphorsulfonic acid.
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Collect the crystals by suction filtration and wash with ether.
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Dry the product in a vacuum desiccator.
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Step 2: Bromination of Camphorsulfonic Acid
The direct bromination of camphorsulfonic acid at the 3-position would then be required. While a specific protocol for this step is not detailed, it would likely involve reaction with a brominating agent such as elemental bromine. The synthesis of the related 3-bromocamphor-8-sulfonyl chloride has been reported by reacting 3-bromocamphor with chlorosulfonic acid and phosphorus pentachloride.[5]
Purification
The primary purification method for 3-Bromo-2-oxobornane-8-sulphonic acid is crystallization from water.[1]
Preparation of Optically Active (+)-3-Bromocamphor-8-sulfonic acid Ammonium Salt
A method for the preparation of the optically active ammonium salt from the racemic mixture has been described in a patent.[6] This process involves the use of a chiral inducing agent to selectively crystallize one enantiomer.
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Materials: Racemic 3-bromo-camphor-8-sulfonic acid ammonium salt, water, levo-rotatory optical activity inducing agent, dextro-rotatory optical activity inducing agent, ammoniacal liquor.
-
Procedure for Racemization:
-
Dissolve racemic 3-bromo-camphor-8-sulfonic acid ammonium salt in water in a stirring tank and heat to 50-100 °C for 1-3 hours.
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Cool the solution to 20-50 °C and adjust the pH to 6 with ammoniacal liquor.
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Allow the solution to incubate for 3-5 hours and then collect the white racemic 3-bromo-camphor-8-sulphonate by cold filtration.
-
-
Procedure for Resolution:
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To a stirred tank, add the racemic 3-bromo-camphor-8-sulfonic acid ammonium salt, water, and a levo-rotatory optical activity inducing agent in a 1:4:0.2 weight ratio.
-
Heat the mixture to 60-100 °C for 1-3 hours.
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Cool the solution to 25-50 °C and filter the white crystals of the levo-rotatory 3-bromo-camphor-8-sulphonate. The filtrate can be used to prepare the dextro-rotatory form.
-
To the filtrate from the previous step, add more racemic 3-bromo-camphor-8-sulphonate and a dextro-rotatory optical activity inducing agent.
-
Heat the mixture to 50-100 °C for 1-3 hours.
-
Cool to 15-40 °C and allow to stand for 5-8 hours.
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Filter to obtain the white crystals of the dextro-rotatory form.
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Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Bromo-2-oxobornane-8-sulphonic acid is not widely published. However, data for the ammonium salt and the precursor 3-bromocamphor are available from various sources and can provide an indication of the expected spectral features.
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¹H NMR: For the ammonium salt, proton signals are expected in the regions characteristic of the camphor scaffold.[7]
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¹³C NMR: The carbon spectrum of the ammonium salt would show distinct signals for the carbonyl carbon, the carbon bearing the bromine, and the methyl groups of the camphor structure.[8]
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FT-IR: An FT-IR spectrum of the ammonium salt is available in the Aldrich FT-IR Collection.[9] Key absorptions would be expected for the carbonyl group (C=O), the sulfonyl group (S=O), and C-Br bonds.
Application in Chiral Resolution
The primary and most well-documented application of 3-Bromo-2-oxobornane-8-sulphonic acid is as a chiral resolving agent.[4] This process is fundamental in asymmetric synthesis, particularly in the pharmaceutical industry for the production of single-enantiomer drugs.[10][11]
Mechanism of Chiral Resolution
Chiral resolution by diastereomeric salt formation is a classical method for separating enantiomers.[12][13] The process involves the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent, such as (+)-3-Bromo-2-oxobornane-8-sulphonic acid. This reaction forms a mixture of diastereomeric salts.
Figure 1. Workflow for Chiral Resolution.
The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the individual diastereomers can be treated to regenerate the pure enantiomers of the original racemic mixture.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing specific biological activities or involvement in signaling pathways for 3-Bromo-2-oxobornane-8-sulphonic acid beyond its application as a tool in the synthesis of biologically active molecules. Its utility in drug development is indirect, facilitating the production of enantiomerically pure compounds whose biological activities are then investigated.
Conclusion
3-Bromo-2-oxobornane-8-sulphonic acid and its salts are valuable reagents in synthetic organic chemistry, particularly for the resolution of racemic mixtures. While detailed protocols for its synthesis from basic starting materials and comprehensive spectroscopic data for the free acid are not fully consolidated in the literature, its physical properties and application in chiral resolution are well-established. Further research into its potential biological activities could open new avenues for its application in drug discovery and development.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102633692A - Method for preparing optically active L-D-3-bromocamphor-8-sulfonic acid - Google Patents [patents.google.com]
- 7. D-3-Bromocamphor-8-sulfonic acid ammonium salt(14575-84-9) 1H NMR [m.chemicalbook.com]
- 8. D-3-Bromocamphor-8-sulfonic acid ammonium salt(14575-84-9) 13C NMR [m.chemicalbook.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chemimpex.com [chemimpex.com]
- 11. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
